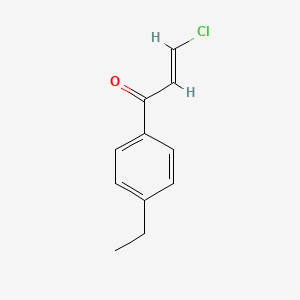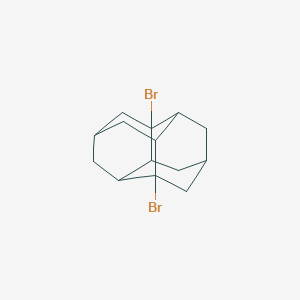
Acrylophenone, 3-chloro-4'-ethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylophenone, 3-chloro-4’-ethyl-, (E)-, also known as 2-Propen-1-one, 3-chloro-1-(4-ethylphenyl)-, (2E)-, is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . This compound is a derivative of acrylophenone, characterized by the presence of a chloro group at the 3-position and an ethyl group at the 4’-position on the phenyl ring.
Vorbereitungsmethoden
The synthesis of Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Acrylophenone, 3-chloro-4’-ethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Acrylophenone, 3-chloro-4’-ethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Wirkmechanismus
The mechanism of action of Acrylophenone, 3-chloro-4’-ethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the chloro and ethyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for different molecular targets .
Vergleich Mit ähnlichen Verbindungen
Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be compared with other similar compounds such as:
Acrylophenone: Lacks the chloro and ethyl substituents, making it less reactive in certain substitution reactions.
3-Chloroacrylophenone: Contains a chloro group but lacks the ethyl group, affecting its steric and electronic properties.
4-Ethylacrylophenone: Contains an ethyl group but lacks the chloro group, influencing its reactivity and binding interactions.
The unique combination of the chloro and ethyl groups in Acrylophenone, 3-chloro-4’-ethyl-, (E)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58953-15-4 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
(E)-3-chloro-1-(4-ethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-8H,2H2,1H3/b8-7+ |
InChI-Schlüssel |
GYEIFKZLLFIRBQ-BQYQJAHWSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)



